molecular formula C12H8BrNO2 B1594213 1-(2-Bromophenyl)-2-nitrobenzene CAS No. 17613-47-7

1-(2-Bromophenyl)-2-nitrobenzene

Cat. No.: B1594213
CAS No.: 17613-47-7
M. Wt: 278.1 g/mol
InChI Key: KEURHSDOWCBXFX-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is an important intermediate for the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-nitrobenzene is not well understood. However, it is believed to act as an electron acceptor and a radical scavenger. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Bromophenyl)-2-nitrobenzene in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 1-(2-Bromophenyl)-2-nitrobenzene. These include the development of new synthetic methods, the investigation of its mechanism of action, the exploration of its potential as a drug candidate, and the development of new materials based on its structure. In addition, further research is needed to fully understand its biochemical and physiological effects and its potential applications in various fields.
Conclusion:
This compound is an important intermediate for the synthesis of various organic compounds. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has potential applications in the development of new materials. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.

Scientific Research Applications

1-(2-Bromophenyl)-2-nitrobenzene has been widely used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents. It has also been used in the synthesis of dyes and agrochemicals. In addition, this compound has been used in the development of new materials, such as liquid crystals and polymers.

Properties

IUPAC Name

1-(2-bromophenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEURHSDOWCBXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355330
Record name 1-(2-bromophenyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17613-47-7
Record name 1-(2-bromophenyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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